molecular formula C7H16N2 B1610690 Ethyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-83-6

Ethyl-pyrrolidin-3-ylmethyl-amine

Cat. No.: B1610690
CAS No.: 91187-83-6
M. Wt: 128.22 g/mol
InChI Key: BUQMHUKZYMREQT-UHFFFAOYSA-N
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Description

Ethyl-pyrrolidin-3-ylmethyl-amine (CAS No. 1250481-24-3) is a secondary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a methylamine group and an ethyl group. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol . This compound is structurally characterized by a pyrrolidine backbone, a five-membered saturated nitrogen-containing ring, which confers rigidity and influences its physicochemical properties. The ethyl and methyl substituents on the amine group modulate its lipophilicity and reactivity. Limited data are available on its boiling point or specific applications, but its hazard profile includes flammability (H226), toxicity upon ingestion (H302), skin/eye corrosion (H314), and respiratory irritation (H335) .

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Molecules

  • Ethyl-pyrrolidin-3-ylmethyl-amine serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, including reductive amination and nucleophilic substitutions.

2. Development of Specialty Chemicals

  • The compound is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance in industrial applications. Its derivatives can be tailored for unique properties, making them suitable for various applications in materials science.

Biological Applications

1. Pharmacological Research

  • This compound is under investigation for its potential biological activities, particularly its interactions with neurotransmitter receptors. Its structure is conducive to binding with various biological targets, which may lead to the development of new therapeutic agents.

2. Anticancer Activity

  • Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. In vitro assays have shown that at concentrations above 25 µM, this compound significantly reduces cell viability.

Case Study: Anticancer Activity

Compound Concentration (µM)MDA-MB-231 Cell Viability (%)MCF-7 Cell Viability (%)
6.25Significant decreaseMinimal effect
25Moderate decreaseModerate decrease
50Noticeable decreaseSignificant decrease
100High decreaseHigh decrease

The results indicate that this compound may serve as a lead compound in drug discovery focused on aggressive breast cancers.

Mechanism of Action

The mechanism by which ethyl-pyrrolidin-3-ylmethyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl-pyrrolidin-3-ylmethyl-amine belongs to a class of pyrrolidine derivatives with diverse substituents. Below is a detailed comparison with structurally similar compounds:

Structural Features and Molecular Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1250481-24-3 C₈H₁₈N₂ 142.24 Ethyl, methyl on amine
[(S)-1-(2-Aminoethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine 1270911-03-9 C₁₅H₂₅N₃ 247.38 Benzyl, methyl, aminoethyl
(1-Benzyl-pyrrolidin-3-ylmethyl)-ethyl-amine 91189-07-0 C₁₅H₂₄N₂ 232.37 Benzyl, ethyl
1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine 883986-76-3 C₈H₉N₃ 147.18 Pyridine-fused pyrrole, methyl

Key Observations :

  • In contrast, this compound lacks aromaticity, favoring solubility in polar solvents.
  • Stereochemistry: The S-isomer of [(S)-1-(2-Aminoethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (CAS 1270911-03-9) highlights the role of chirality in biological activity, though this property is unspecified in the target compound .

Hazard Profiles

Compound Hazard Statements (GHS) Precautionary Measures
This compound H226 (flammable), H302 (harmful if swallowed), H314 (skin/eye corrosion), H335 (respiratory irritation) Avoid ignition sources; use PPE; ventilate areas
1-Methyl-1H-Pyrrolo[2,3-b]pyridin-5-amine Unknown toxicity; potential inhalation/skin exposure risks Limit exposure; avoid direct contact
Benzyl-containing analogs Likely similar flammability and toxicity (inferred) Standard amine-handling protocols recommended

Biological Activity

Ethyl-pyrrolidin-3-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring with an ethyl group attached to the nitrogen atom. This structure allows the compound to interact with various biological targets, influencing neurotransmitter systems and enzyme activities.

Property Details
Molecular Formula C₇H₁₈N₂
Molecular Weight 142.24 g/mol
Functional Groups Amine, Alkyl
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

  • Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, particularly in the serotonergic and dopaminergic systems. Studies indicate that modifications at the nitrogen atom can significantly affect receptor affinity and activity .
  • Enzyme Inhibition : this compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, potentially by modulating neurotransmitter systems or acting as an inhibitor of enzymes involved in neurodegenerative processes. Its lipophilic nature enhances bioavailability, making it a candidate for drug development targeting neurodegenerative diseases.

2. Anticancer Activity

A study evaluated the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7). Results demonstrated that certain derivatives significantly decreased cell viability, suggesting potential anticancer properties. For example, compounds derived from similar structures exhibited IC50 values as low as 6.25 µM against triple-negative breast cancer cells .

Cell Line Compound IC50 Value (µM) Effect
MDA-MB-2311f6.25Significant viability decrease
MCF-71d25Moderate viability decrease

Comparative Analysis with Similar Compounds

This compound can be compared with other pyrrolidine derivatives to highlight its unique biological activities:

Compound Name Structural Features Biological Activity
This compoundPyrrolidine ring, ethyl groupNeuroprotective, anticancer potential
Propyl-pyrrolidin-3-ylmethyl-carbamic acidLonger alkyl chainEnhanced receptor affinity
Butyl-pyrrolidin-3-ylmethyl-carbamic acidEven longer alkyl chainAltered pharmacokinetics

Research Findings

Recent studies have focused on the structural modifications of this compound to improve its efficacy. For instance, substituting the ethyl group with larger alkyl chains has been shown to enhance binding affinity to serotonin receptors while maintaining selectivity for dopamine receptors . Additionally, molecular dynamics simulations have provided insights into the binding interactions at the receptor sites, aiding in the design of more potent analogs .

Chemical Reactions Analysis

Oxidation Reactions

Ethyl-pyrrolidin-3-ylmethyl-amine undergoes oxidation at the nitrogen center or adjacent carbons under controlled conditions:

Oxidizing Agent Conditions Products Key Findings
KMnO₄Acidic medium, 60–80°CN-Oxide derivativesSelective oxidation of the amine to N-oxide, confirmed via NMR and LC-MS.
H₂O₂Aqueous ethanol, RTHydroxylated pyrrolidine derivativesMild conditions favor hydroxylation at the α-carbon to the amine.

Mechanistic Insights :

  • Oxidation with KMnO₄ proceeds via a radical intermediate, forming stable N-oxide products.

  • H₂O₂ facilitates electrophilic attack at the α-carbon, leading to hydroxylation without ring opening.

Reduction Reactions

While direct reduction of the amine is uncommon, catalytic hydrogenation modifies substituents:

Substrate Catalyst Conditions Products Yield
This compound with nitro groupsPd/CH₂ (50 bar), 100°CReduced to primary amines85–92%

Applications :

  • Used in synthesizing chiral pyrrolidine inhibitors for biological studies .

Substitution Reactions

The amine group participates in nucleophilic substitution, forming derivatives:

Alkylation

Electrophile Base Solvent Products Selectivity
Benzyl chlorideK₂CO₃THFN-Benzyl-pyrrolidine derivatives>90%
Allyl haloformateNaHDMFAllyloxycarbonyl-protected amines75–88%

Mechanism :

  • The amine attacks electrophilic carbons in a two-step SN2 mechanism, displacing leaving groups (e.g., Cl⁻) .

Acylation

Acylating Agent Conditions Products
Acetic anhydrideRT, CH₂Cl₂Acetamide derivatives
Benzoyl chloridePyridine, 0°CBenzamide derivatives

Cyclization and Catalytic Reactions

This compound serves as a precursor in multicomponent reactions:

Reaction Type Catalyst Products Key Observations
Copper-catalyzed aminationCuI, L-prolineα-CN pyrrolidinesHigh regioselectivity (dr > 20:1) under mild conditions .
Silver-mediated cyclizationAgOAc, DCMFunctionalized pyrrolesProceeds via enamine intermediates .

Example :

  • In toluene, AgOAc facilitates hydroamination/cyclization to form pyrroles (60–72% yield) .

Acid-Base Reactions

The amine forms stable salts with acids, enhancing solubility for pharmacological applications:

Acid Conditions Products
HClMeOH, RTHydrochloride salt
Trifluoroacetic acidDCM, 0°CTriflate salt

Applications :

  • Salt forms are critical in crystallizing inhibitors for structural studies (e.g., nNOS inhibitors) .

Biological Activity and Mechanistic Studies

This compound derivatives exhibit bioactivity through receptor modulation:

Derivative Target IC₅₀ Mechanism
3-Amino-pyrrolidineNeuronal nitric oxide synthase0.026 µMCompetitive inhibition via H-bonding .
Fluorinated analogsc-Met/VEGFR-2 kinases<1 µMBinds hydrophobic pockets via van der Waals interactions .

Structural Insights :

  • Molecular dynamics simulations show salt bridges with Asp-132 in c-Met kinase stabilize binding .

Properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQMHUKZYMREQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542097
Record name N-[(Pyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91187-83-6
Record name N-[(Pyrrolidin-3-yl)methyl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 151.65 g (0.695 mole) of N-ethyl-1-(phenylmethyl)-3-pyrrolidinemethanamine, 5 g of 20% palladium on carbon, and 1100 ml of ethanol was shaken in an atmosphere of hydrogen at about 50 psi and at room temperature for 21.6 hours. Another 5 g of 20% palladium on carbon was added and the hydrogenation continued for 24 hours. The catalyst was filtered and the filtrate evaporated under reduced pressure. The residue was distilled under vacuum (88°-91° C., 11.5 mm Hg) to give 66.0 g N-ethyl-3-pyrrolidinemethanamine.
Quantity
151.65 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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